molecular formula C17H27N3O2 B1440158 3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1189105-72-3

3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1440158
M. Wt: 305.4 g/mol
InChI Key: WHZAGPRKWAFGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with the empirical formula C17H27N3O2 . It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of tert-butyl esters of Nα-protected amino acid, which could be similar to the synthesis of the compound , proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Molecular Structure Analysis

The molecular weight of the compound is 305.42 . The SMILES string representation of the compound is O=C (OC (C) (C)C)N (CCC1)CC1NCC2=CC=C (N)C=C2 .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It involves the use of organoboron reagents, which could potentially be used in reactions involving the compound .


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Field: Bioorganic Chemistry

  • Application : Tert-butyl esters, such as “3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester”, are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis .
  • Method : The preparation of t-butyl esters of Nα-protected amino acid is described that proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .
  • Results : The method affords t-butyl esters in good yields .

Field: Synthetic Organic Chemistry

  • Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed .
  • Method : This method has been developed using flow microreactor systems .
  • Results : The resultant flow process was more efficient, versatile .

Field: Bioorganic Chemistry

  • Application : Tert-butyl esters, such as “3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester”, are used in the preparation of Nα-protected amino acids .
  • Method : The preparation involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method tolerates a variety of amino acid side chains and substituents .
  • Results : The method provides t-butyl esters in good yields .

Field: Synthetic Organic Chemistry

  • Application : Tertiary butyl esters are used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Method : This method has been developed using flow microreactor systems .
  • Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Field: Bioorganic Chemistry

  • Application : Tert-butyl esters, such as “3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester”, are used in the preparation of Nα-protected amino acids .
  • Method : The preparation involves the use of protected amino acids and t-butanol, with anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . This method tolerates a variety of amino acid side chains and substituents .
  • Results : The method provides t-butyl esters in good yields .

Field: Synthetic Organic Chemistry

  • Application : Tertiary butyl esters are used in the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .
  • Method : This method has been developed using flow microreactor systems .
  • Results : The resultant flow process was more efficient, versatile, and sustainable compared to the batch .

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the GHS classification . It is harmful if swallowed and causes eye irritation . The safety data sheet advises against eating, drinking, or smoking when using this product .

properties

IUPAC Name

tert-butyl 3-[(4-aminophenyl)methylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-17(2,3)22-16(21)20-10-4-5-15(12-20)19-11-13-6-8-14(18)9-7-13/h6-9,15,19H,4-5,10-12,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHZAGPRKWAFGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670756
Record name tert-Butyl 3-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminobenzylamino)-piperidine-1-carboxylic acid tert-butyl ester

CAS RN

1189105-72-3
Record name tert-Butyl 3-{[(4-aminophenyl)methyl]amino}piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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